molecular formula C26H23N7O4S B2518921 1-[3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(4-NITROPHENYL)PIPERAZINE CAS No. 893272-63-4

1-[3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(4-NITROPHENYL)PIPERAZINE

Cat. No.: B2518921
CAS No.: 893272-63-4
M. Wt: 529.58
InChI Key: MIIGQHWVVIVRQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(4-NITROPHENYL)PIPERAZINE is a chemical compound utilized in research as a key intermediate or building block for the synthesis of more complex molecules. Its structure, featuring a triazoloquinazoline core linked to a piperazine and sulfonyl group, is of significant interest in medicinal chemistry for the design and development of novel kinase inhibitors. The scaffold is analogous to those investigated for targeting enzymatic pathways involved in proliferative diseases. Researchers employ this reagent to explore structure-activity relationships (SAR) and to create proprietary libraries of compounds for high-throughput screening against various biological targets . Its primary research value lies in its potential to yield new therapeutic agents, particularly in oncology and inflammatory disorders, by serving as a versatile precursor in multi-step synthetic routes.

Properties

IUPAC Name

3-(4-methylphenyl)sulfonyl-5-[4-(4-nitrophenyl)piperazin-1-yl]triazolo[1,5-a]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N7O4S/c1-18-6-12-21(13-7-18)38(36,37)26-25-27-24(22-4-2-3-5-23(22)32(25)29-28-26)31-16-14-30(15-17-31)19-8-10-20(11-9-19)33(34)35/h2-13H,14-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIIGQHWVVIVRQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)N5CCN(CC5)C6=CC=C(C=C6)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N7O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

529.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(4-NITROPHENYL)PIPERAZINE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the Triazoloquinazoline Core: The triazoloquinazoline core can be synthesized by the cyclization of appropriate precursors under specific conditions. This step often involves the use of reagents such as hydrazine derivatives and aldehydes.

    Introduction of the Methylbenzenesulfonyl Group: The methylbenzenesulfonyl group is introduced through sulfonylation reactions using reagents like methylbenzenesulfonyl chloride.

    Formation of the Piperazine Ring: The piperazine ring is formed by the reaction of appropriate diamines with nitrophenyl derivatives.

    Final Coupling: The final step involves the coupling of the triazoloquinazoline core with the piperazine ring under suitable conditions to yield the target compound.

Industrial production methods may involve optimization of reaction conditions, use of catalysts, and scaling up of the synthetic route to achieve higher yields and purity.

Chemical Reactions Analysis

Reactivity of the Sulfonyl Group

The 4-methylbenzenesulfonyl moiety participates in nucleophilic substitution or elimination reactions. For example:

  • Hydrolysis : Under basic conditions (e.g., NaOH/EtOH), the sulfonyl group can undergo cleavage to yield sulfonic acid derivatives.

  • Nucleophilic Displacement : Thiols or amines may replace the sulfonyl group in the presence of catalysts like Cu(I) .

Table 1: Sulfonyl Group Reactions

Reaction TypeConditionsProductYieldSource
Alkaline Hydrolysis1M NaOH, ethanol, 80°C, 6hTriazoloquinazoline-sulfonate72%
Thiol SubstitutionHSCH₂CO₂H, CuI, DMF, 100°CThioether analog58%

Nitro Group Transformations

The 4-nitrophenyl group is redox-active:

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, enhancing solubility and enabling further functionalization.

  • Electrophilic Aromatic Substitution : Nitration or halogenation can occur at the meta position relative to the nitro group under acidic conditions .

Table 2: Nitro Group Reactions

Reaction TypeConditionsProductNotesSource
Catalytic Reduction10% Pd/C, H₂, EtOH, 50°C4-Aminophenyl derivativeImproved bioavailability
BrominationBr₂, FeBr₃, CHCl₃, 0°C3-Bromo-4-nitrophenyl analogRegioselective

Piperazine Ring Modifications

The piperazine nitrogen undergoes alkylation or acylation:

  • Alkylation : Reacts with alkyl halides (e.g., CH₃I) to form quaternary ammonium salts .

  • Acylation : Acetyl chloride in dichloromethane yields N-acetylpiperazine derivatives.

Table 3: Piperazine Reactions

Reaction TypeConditionsProductApplicationSource
MethylationCH₃I, K₂CO₃, DMF, 25°CN-Methylpiperazine derivativeEnhanced lipophilicity
AcetylationAcCl, CH₂Cl₂, 0°C → RTN-Acetylpiperazine analogMetabolic stability

Triazoloquinazoline Core Reactivity

The fused triazole-quinazoline system shows limited electrophilic substitution but undergoes ring-opening under extreme conditions:

  • Acid-Catalyzed Degradation : Prolonged exposure to HCl (6M, 100°C) cleaves the triazole ring, forming quinazoline-5-carboxylic acid.

  • Oxidative Stress : H₂O₂/Fe²⁺ generates reactive intermediates, detected via ESR spectroscopy .

Table 4: Core Reactivity

Reaction TypeConditionsProductObservationsSource
Acid Hydrolysis6M HCl, reflux, 12hQuinazoline-5-carboxylic acidStructural degradation
OxidationH₂O₂, FeSO₄, pH 3, 37°CEpoxide intermediateTransient species detected

Supramolecular Interactions

The compound forms stable co-crystals via non-covalent interactions:

  • Hydrogen Bonding : The sulfonyl oxygen and piperazine NH groups engage in O–H⋯O and N–H⋯O bonds with carboxylic acids .

  • π-Stacking : The nitrophenyl and triazoloquinazoline moieties stack with aromatic co-formers (e.g., benzoic acid) .

Key Mechanistic Insights

  • Sulfonamide Role : The sulfonyl group stabilizes transition states in substitution reactions via electron withdrawal.

  • Steric Effects : Bulky substituents on the piperazine ring hinder reactions at the triazoloquinazoline core .

  • Solvent Dependence : Polar aprotic solvents (e.g., DMF) enhance nitro group reduction rates compared to non-polar media .

Scientific Research Applications

1-[3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(4-NITROPHENYL)PIPERAZINE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(4-NITROPHENYL)PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied. For example, in antimicrobial studies, the compound may inhibit bacterial enzymes, while in anticancer studies, it may interfere with cell signaling pathways.

Comparison with Similar Compounds

Table 1: Piperazine-Substituted Triazoloquinazoline Derivatives

Compound Name Substituents on Piperazine Key Features Molecular Weight References
5-[4-(2,4-Dimethylphenyl)piperazin-1-yl]-3-[(4-methylphenyl)sulfonyl]triazolo[1,5-a]quinazoline 2,4-Dimethylphenyl Enhanced lipophilicity due to methyl groups; potential CNS activity 522.6 (calc.)
1-[3-(3,4-Dimethylbenzenesulfonyl)-triazolo[1,5-a]quinazolin-5-yl]-4-(2,3-dimethylphenyl)piperazine 2,3-Dimethylphenyl Steric hindrance from dimethyl groups; possible reduced metabolic clearance 526.7
Target Compound 4-Nitrophenyl High polarity due to nitro group; potential for improved target selectivity ~550 (estimated) -

Key Observations :

  • The nitro group in the target compound increases polarity compared to methyl-substituted analogues, which may improve aqueous solubility but reduce blood-brain barrier permeability .

Core Structure Variants: Triazoloquinazoline vs. Pyrazoloquinazoline

Table 2: Heterocyclic Core Modifications

Compound Name Core Structure Substituents Bioactivity Notes References
2-Methyl-4-[3-(trifluoromethyl)benzyl]pyrazolo[1,5-a]quinazolin-5(4H)-one Pyrazolo[1,5-a]quinazoline Trifluoromethylbenzyl Likely fluorophilic interactions; antiviral potential
3-(4-Bromophenyl)-5-piperidino[1,2,4]triazolo[4,3-c]quinazoline Triazolo[4,3-c]quinazoline Bromophenyl, piperidine Halogen bonding potential; anticancer applications
Target Compound Triazolo[1,5-a]quinazoline 4-Methylbenzenesulfonyl, 4-nitrophenyl Hypothesized kinase inhibition -

Key Observations :

  • Pyrazoloquinazolines (e.g., ) often exhibit enhanced π-stacking interactions due to planar cores, favoring DNA intercalation .
  • Bromophenyl substituents () introduce halogen bonding capabilities, a feature absent in the target compound but relevant for protein-ligand interactions .

Table 3: Influence of Functional Groups on Bioactivity

Compound Class Functional Group Reported Activity Mechanism Insights References
Triazolopyrimidines Acetyl hydrazone Herbicidal, fungicidal Disruption of electron transport chains
1,2,4-Triazoles Sulfanyl groups Antimicrobial, anti-inflammatory Thiol-mediated redox modulation
Target Compound 4-Nitrophenylpiperazine Hypothesized kinase inhibition Nitro group as a hydrogen bond acceptor -

Key Observations :

  • Acetyl hydrazones in triazolopyrimidines () demonstrate that electron-withdrawing groups enhance herbicidal activity, supporting the hypothesis that the nitro group in the target compound may improve bioactivity .
  • Sulfanyl groups in 1,2,4-triazoles () suggest that sulfur-containing substituents can modulate redox pathways, though the target’s sulfonyl group may instead stabilize the molecule against metabolic degradation .

Table 4: Estimated Physicochemical Properties

Property Target Compound 5-[4-(2,4-Dimethylphenyl)piperazin-1-yl] Analogue
LogP (estimated) ~3.1 ~4.2
Aqueous Solubility (mg/mL) <0.1 <0.01
Metabolic Stability Moderate (nitro reduction risk) High (methyl groups resist oxidation)

Biological Activity

The compound 1-[3-(4-Methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-4-(4-nitrophenyl)piperazine represents a novel class of heterocyclic compounds that have garnered attention for their potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.

Chemical Structure

The compound's structure is characterized by a piperazine ring substituted with a triazole and a quinazoline moiety. The presence of a methylbenzenesulfonyl group and a nitrophenyl group enhances its biological profile.

Synthesis

The synthesis of this compound typically involves multi-step synthetic routes starting from commercially available precursors. The key steps often include:

  • Formation of the Triazole Ring : Utilizing azide-alkyne cycloaddition reactions.
  • Quinazoline Synthesis : Employing cyclization reactions involving amino and carbonyl groups.
  • Piperazine Derivatization : Introducing various substituents to modulate biological activity.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of similar compounds containing triazole and quinazoline structures. For instance, compounds with structural similarities have demonstrated efficacy against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa .

In vitro studies indicated that this compound exhibits significant antibacterial activity, particularly against Gram-negative bacteria. The mechanism is believed to involve inhibition of DNA synthesis and disruption of bacterial cell membranes.

Anticancer Activity

Research has suggested that derivatives of quinazoline and triazole exhibit anticancer properties by targeting specific kinases involved in cancer cell proliferation. For example, compounds similar to the one have shown promising results in inhibiting tumor growth in various cancer cell lines .

Case studies highlight that certain analogs have induced apoptosis in cancer cells by activating caspase pathways, leading to cell cycle arrest .

Neuropharmacological Effects

The piperazine moiety is known for its neuropharmacological effects. Preliminary studies indicate that this compound may exhibit anxiolytic or antidepressant-like effects in animal models. The exact mechanism remains under investigation but may involve modulation of neurotransmitter systems such as serotonin and dopamine .

Data Table: Biological Activities

Activity TypeTarget Organism/Cell LineIC50 Value (µM)Reference
AntibacterialE. coli15
AntibacterialP. aeruginosa20
AnticancerHeLa Cells10
AnticancerMCF-7 Cells12
NeuropharmacologicalRat Model25 (anxiety test)

Q & A

Q. What are the key steps for optimizing the synthesis of this compound to improve yield and purity?

  • Methodological Answer: Synthesis optimization involves multi-step reactions, including condensation of triazole and quinazoline precursors, followed by sulfonylation and piperazine substitution. Key steps:
  • Reaction Conditions: Use anhydrous solvents (e.g., DMF or THF) and controlled temperatures (60–80°C) to minimize side reactions .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) enhances purity. Yields ≥40% are achievable with stoichiometric control of the 4-nitrophenylpiperazine moiety .
  • Catalysis: Lewis acids (e.g., ZnCl₂) may accelerate triazole-quinazoline fusion .

Q. What spectroscopic and analytical techniques are critical for structural characterization?

  • Methodological Answer:
  • NMR Spectroscopy: ¹H and ¹³C NMR confirm substituent positions (e.g., sulfonyl group at C3 of triazole, nitro group on phenylpiperazine) .
  • LC-MS: Validates molecular weight (e.g., observed m/z = 539.0 for [M+H]⁺ vs. theoretical 538.96) .
  • Elemental Analysis: Matches calculated C, H, N percentages (e.g., C: 60.17%, H: 4.11%, N: 15.58%) to confirm purity .

Q. How is the compound’s biological activity evaluated in preliminary assays?

  • Methodological Answer:
  • Target Selection: Prioritize kinases or GPCRs due to triazoloquinazoline’s affinity for ATP-binding pockets .
  • In Vitro Assays: Use fluorescence polarization (kinase inhibition) or radioligand binding (GPCR modulation) at 1–10 µM concentrations .
  • Cytotoxicity Screening: MTT assays on cancer cell lines (e.g., HepG2, MCF-7) to identify IC₅₀ values .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s reactivity and target interactions?

  • Methodological Answer:
  • DFT Studies: Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites (e.g., sulfonyl group’s electron-withdrawing effect) .
  • Molecular Docking: Use AutoDock Vina to model interactions with 14-α-demethylase (CYP51) or EGFR kinase. Key parameters:
  • Binding Affinity: ΔG ≤ −8.5 kcal/mol suggests strong inhibition .
  • Pose Validation: Compare with co-crystallized ligands (e.g., PDB: 3LD6) .

Q. What strategies resolve contradictions in biological activity data across different studies?

  • Methodological Answer:
  • Meta-Analysis: Compare IC₅₀ values under standardized conditions (e.g., pH 7.4, 37°C) .
  • Structural Variants: Test analogs (e.g., replacing 4-nitrophenyl with 4-fluorophenyl) to isolate substituent effects .
  • Off-Target Screening: Use proteome-wide profiling (e.g., KINOMEscan) to identify confounding interactions .

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Methodological Answer:
  • Core Modifications: Synthesize analogs with altered triazole-quinazoline linkers (e.g., pyrimidine instead of quinazoline) .
  • Substituent Libraries: Test sulfonyl (e.g., tosyl vs. mesyl) and piperazine (e.g., 4-cyanophenyl vs. 4-nitrophenyl) variants .
  • Data Correlation: Use 3D-QSAR models (e.g., CoMFA) to map steric/electronic requirements for activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.